molecular formula C15H14O3 B12690584 2-Hydroxy-4-methoxy-3-methylbenzophenone CAS No. 83803-88-7

2-Hydroxy-4-methoxy-3-methylbenzophenone

Cat. No.: B12690584
CAS No.: 83803-88-7
M. Wt: 242.27 g/mol
InChI Key: CUWRRXIHOSRXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Overview of Substituted Benzophenone (B1666685) Derivatives

Substituted benzophenones are a class of organic compounds characterized by a diphenyl ketone core with various functional groups attached to the phenyl rings. nih.gov This structural motif is prevalent in numerous natural products and synthetic molecules, leading to a wide array of biological activities and physicochemical properties. nih.gov In medicinal chemistry, for instance, these derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.gov

The versatility of the benzophenone scaffold allows for extensive functionalization, which can dramatically alter the molecule's properties. nih.gov For example, the introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, as seen in 2-Hydroxy-4-methoxy-3-methylbenzophenone, can significantly influence the compound's electronic and absorption characteristics. Hydroxy-substituted benzophenones, in particular, have been a major focus of research. nih.gov The synthesis of these derivatives often involves methods like the Fries rearrangement to introduce hydroxyl groups, followed by other reactions to add further substitutions. nih.gov

Beyond their biological relevance, substituted benzophenones are crucial in materials science, particularly as photoinitiators in polymerization processes and as UV absorbers to protect materials from light-induced degradation. researchgate.netkyoto-u.ac.jp Their ability to absorb UV radiation and dissipate the energy in a harmless manner makes them valuable additives in plastics, coatings, and cosmetics. researchgate.netdormer.com Research in this area often focuses on synthesizing new benzophenone derivatives with enhanced UV absorption ranges and improved compatibility with various materials. researchgate.net

Significance as a Model Compound in Chemical and Materials Science Investigations

While specific research singling out this compound as a model compound is not extensively documented in the provided results, its structural features make it an interesting candidate for such studies. Its close analogue, 2-hydroxy-4-methoxybenzophenone (also known as Benzophenone-3 or Oxybenzone), is widely used and studied as a UV absorber. dormer.compatsnap.com The addition of a methyl group at the 3-position in this compound provides a specific point of modification to study structure-property relationships.

In chemical and materials science, model compounds are used to understand fundamental processes. For benzophenones, these investigations often revolve around their photochemical behavior. The core mechanism of their UV-stabilizing effect involves the absorption of a photon, followed by an internal proton transfer from the hydroxyl group to the carbonyl oxygen. This process, occurring on an ultrafast timescale, allows for the efficient conversion of harmful UV energy into thermal energy, which is then dissipated to the surroundings.

The specific substitutions on the benzophenone rings, such as the methoxy and methyl groups in the target compound, can fine-tune this process. Researchers could use this compound to investigate how the electron-donating effects of the methoxy and methyl groups influence the excited-state dynamics and the efficiency of the energy dissipation pathway. Comparing its photophysical properties to those of its non-methylated counterpart (2-hydroxy-4-methoxybenzophenone) would provide direct insight into the steric and electronic effects of the methyl group.

Research Perspectives on the Chemical Entity and Its Structural Analogues

Research into this compound and its analogues is driven by the continuous search for new molecules with tailored properties for specific applications. The synthesis of novel benzophenone derivatives remains an active area of investigation, with a focus on creating compounds with enhanced efficacy, better stability, and improved environmental profiles. researchgate.netnih.gov

One research direction involves the synthesis of highly substituted benzophenones to explore novel structural diversity and biological activities. nih.gov For example, new benzophenone derivatives have been isolated from natural sources like deep-sea fungi, some exhibiting cytotoxic activities against cancer cell lines. nih.gov This highlights the potential for discovering new pharmaceutical leads based on the benzophenone scaffold.

Another perspective is the development of new synthetic methodologies. Traditional methods for preparing compounds like 2-hydroxy-4-methoxybenzophenone can involve harsh chemicals like dimethyl sulfate (B86663). patsnap.comgoogle.com Modern research aims to develop greener and more efficient synthetic routes, for instance, by using phase transfer catalysts or exploring enzymatic transformations. google.com

Furthermore, the study of structural analogues where the substitution patterns are systematically varied provides valuable structure-activity relationship (SAR) data. For example, research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share a similar substituted phenol (B47542) ring, has led to the identification of potent and selective enzyme inhibitors. nih.gov Similarly, designing and synthesizing analogues of 2-hydroxy-4-methoxybenzohydrazide (B1586396) has yielded promising tyrosinase inhibitors for potential use in the cosmetics industry. researchgate.net These studies underscore the value of the substituted hydroxymethoxy-phenyl motif as a pharmacophore in drug design.

The exploration of diketone benzophenone derivatives and the positioning of substituents (meta vs. para) are also being studied to create more effective photoinitiators for visible-light-induced polymerization. mdpi.com This type of research, which systematically modifies the core benzophenone structure, is crucial for advancing materials science and developing next-generation polymers.

Data Tables

Property Value Source
CAS Number 1641-17-4 sigmaaldrich.com
Molecular Formula C15H14O3 sigmaaldrich.com

| Molecular Weight | 242.27 g/mol | nih.gov |

Table 2: Properties of Related Benzophenone Derivatives

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Application/Research Area Source
2-Hydroxy-4-methoxybenzophenone (Oxybenzone) C14H12O3 228.24 UV absorber in sunscreens and materials dormer.comnih.gov
2,4-Dihydroxybenzophenone C13H10O3 214.22 Intermediate in the synthesis of UV absorbers kyoto-u.ac.jpepo.org
2-Hydroxy-4-methylbenzophenone C14H12O2 212.24 Chemical intermediate sigmaaldrich.com
2-Hydroxy-4-methoxybenzaldehyde C8H8O3 152.15 Flavoring agent, chemical intermediate nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83803-88-7

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(2-hydroxy-4-methoxy-3-methylphenyl)-phenylmethanone

InChI

InChI=1S/C15H14O3/c1-10-13(18-2)9-8-12(14(10)16)15(17)11-6-4-3-5-7-11/h3-9,16H,1-2H3

InChI Key

CUWRRXIHOSRXGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Synthetic Methodologies and Chemo Systematic Derivatization of 2 Hydroxy 4 Methoxy 3 Methylbenzophenone

Conventional and Advanced Synthetic Routes

The construction of the 2-hydroxy-4-methoxy-3-methylbenzophenone molecule relies on established and innovative synthetic strategies. These include electrophilic aromatic substitutions, selective alkylations, and catalyst-driven processes that offer efficiency and control.

The Friedel-Crafts acylation is a cornerstone method for synthesizing benzophenones and their derivatives. docbrown.info This electrophilic aromatic substitution typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). docbrown.infomdpi.com For the synthesis of the specific this compound skeleton, the strategy would involve the acylation of a suitably substituted phenol (B47542). A plausible route is the reaction of 2-methoxy-6-methylphenol (B1585055) with benzoyl chloride. The Lewis acid activates the benzoyl chloride, generating a benzoyl cation that then attacks the electron-rich aromatic ring of the phenol, preferentially at the position para to the hydroxyl group due to steric and electronic directing effects.

An alternative pathway involves the Fries rearrangement, a related reaction where a phenyl ester is rearranged to a hydroxy aryl ketone with the help of a Lewis acid catalyst. beilstein-archives.org In this approach, one could synthesize the appropriate phenyl benzoate (B1203000) precursor which would then rearrange to form the desired benzophenone (B1666685) skeleton. While Friedel-Crafts reactions are powerful, they can sometimes be limited by regioselectivity issues, especially with highly substituted rings. beilstein-archives.org

Selective methylation is a critical step in synthesizing this compound from a dihydroxy precursor, such as 2,4-dihydroxy-3-methylbenzophenone. The key to this strategy is the differential reactivity of the two hydroxyl groups. The hydroxyl group at the C2 position is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen, which lowers its acidity and nucleophilicity. Consequently, the C4 hydroxyl group is more readily deprotonated and methylated.

Common industrial methods for the related compound 2-hydroxy-4-methoxybenzophenone (oxybenzone) employ reagents like dimethyl sulfate (B86663) or methyl halides (e.g., methyl chloride) in the presence of a base such as sodium carbonate or potassium hydroxide. google.compatsnap.com The reaction is often carried out in a solvent, and a phase transfer catalyst like tetrabutylammonium (B224687) bromide may be used to improve reaction rates and efficiency. google.com This selective methylation at the C4-hydroxyl position is a robust and widely used method for producing 4-alkoxy-2-hydroxybenzophenones. google.comgoogle.com

Modern synthetic chemistry has introduced advanced methods for constructing benzophenone scaffolds that can offer milder conditions and improved selectivity. Organocatalytic methods, which use small organic molecules as catalysts, represent a green and efficient alternative to traditional metal-based catalysis. rsc.org For instance, a transition-metal-free protocol has been developed for the synthesis of 2-hydroxybenzophenones through the decarbonyl-oxidation of 3-arylbenzofuran-2(3H)-ones. beilstein-archives.org This approach provides a novel pathway to the desired structure under mild conditions. beilstein-archives.org

Metal-mediated reactions also provide powerful tools for synthesizing benzophenone derivatives. nih.gov Palladium-catalyzed carbonylative Suzuki coupling reactions, for example, can form diaryl ketones from an aryl halide and an arylboronic acid under a carbon monoxide atmosphere. researchgate.net Other transition-metal-catalyzed cross-coupling reactions and C-H activation strategies are also actively being explored to build the benzophenone core, offering high efficiency and functional group tolerance. nih.gov

Systematic Derivatization and Scaffold Modification

Systematic derivatization of the this compound molecule allows for the fine-tuning of its properties. By modifying substituents on the aromatic rings or functionalizing the hydroxyl group, novel analogs can be created for specific research and industrial purposes.

The this compound scaffold can be readily modified to generate a library of new analogs. A common strategy involves the esterification of the C2-hydroxyl group with various acyl chlorides or sulfonyl chlorides to produce derivatives with altered physical and chemical properties. researchgate.net

Another approach is to introduce or change substituents on either of the two phenyl rings. For example, variations on the non-hydroxylated phenyl ring, such as the introduction of a methyl group to create 2-hydroxy-4-methoxy-4'-methylbenzophenone, can influence the molecule's electronic and steric profile. sigmaaldrich.com Similarly, analogs with different alkoxy groups at the C4 position can be synthesized by using different alkylating agents during the methylation step. The synthesis of benzophenone-thiazole hybrids has also been described, showcasing how complex heterocyclic moieties can be appended to the core structure to explore new biological activities. mdpi.com

Table 1: Examples of Synthetic Analogs Based on the Benzophenone Scaffold

Base Scaffold Reagent/Reaction Type Resulting Analog/Derivative Reference
Dihydroxybenzophenone Arylsulfonyl chloride Monosubstituted benzophenone sulfonate consensus.app
Hydroxy-benzophenone Acyl chloride Benzophenone ester researchgate.net
Substituted Benzophenone Thiosemicarbazide / 2-bromoacetophenone Benzophenone-thiazole hybrid mdpi.com
2-Hydroxy-4-methoxybenzophenone N/A 2-Hydroxy-4-methoxy-4'-methylbenzophenone sigmaaldrich.com

Derivatization of this compound is often driven by the need to enhance its performance in specific applications. A primary application for this class of compounds is as UV absorbers or photostabilizers in polymers and coatings. consensus.appnih.gov By synthesizing derivatives with different substituent groups, researchers can modulate the UV-absorption spectrum and improve compatibility with the host material. consensus.app For example, introducing benzenesulfonyl groups can enhance compatibility and reduce yellowing in cured coatings. consensus.app Some derivatives have also been developed as effective photoinitiators for light-curable coatings. researchgate.net

Beyond materials science, functionalization enables other applications. The core structure can be used as a building block for creating more complex molecules. For instance, 2-hydroxy-4-methoxybenzophenone has been used to synthesize a polymeric ligand resin, which can then be used to form metal-polymer complexes. sigmaaldrich.com It has also been explored as an analytical reagent for the gravimetric determination of copper(II) ions, highlighting how the chelating ability of the 2-hydroxy-ketone moiety can be harnessed. sigmaaldrich.com

Novel Synthetic Protocols and Green Chemistry Considerations for this compound

The development of synthetic methodologies for substituted benzophenones, including this compound, has increasingly focused on aligning with the principles of green chemistry. These modern approaches aim to enhance efficiency, reduce waste, and utilize less hazardous materials compared to traditional methods. Key areas of innovation include the adoption of solid acid catalysts, microwave-assisted reactions, and solvent-free conditions, which collectively contribute to more sustainable synthetic routes.

Traditional synthesis of hydroxybenzophenones often relies on the Friedel-Crafts acylation, which typically employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com While effective, this method generates significant amounts of hazardous waste and can be difficult to scale up. ijcps.org Greener alternatives seek to replace these homogeneous catalysts with recyclable, solid acid catalysts and to optimize reaction conditions to minimize energy consumption and the use of volatile organic solvents.

One promising avenue for the synthesis of this compound involves the Friedel-Crafts acylation of a suitably substituted aromatic precursor, such as 2-methoxy-6-methylphenol, with benzoyl chloride. The application of green chemistry principles to this transformation is paramount.

Detailed Research Findings

Recent research has highlighted the efficacy of various solid acid catalysts in Friedel-Crafts acylation reactions, offering significant environmental advantages over conventional Lewis acids. Materials such as zeolites, sulfated zirconia, and various modified clays (B1170129) have demonstrated high activity and selectivity, coupled with the crucial benefit of being easily separable and reusable. rsc.orgacs.org For the synthesis of polysubstituted benzophenones, the choice of catalyst can influence the regioselectivity of the acylation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in a variety of chemical transformations, including the synthesis of benzophenone derivatives. nih.govasianpubs.org The rapid and efficient heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions with fewer byproducts. nih.gov The combination of microwave heating with solvent-free or low-solvent conditions further enhances the green credentials of a synthetic protocol.

Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent a significant step towards more environmentally benign processes. This approach minimizes the use of volatile organic compounds (VOCs), which are often toxic and contribute to air pollution. Mechanochemical methods, such as ball milling, have also been explored for Friedel-Crafts acylations, offering a solvent-free and often highly efficient alternative. nih.gov

Another innovative approach involves the Fries rearrangement, which can convert phenolic esters into hydroxyaryl ketones. sigmaaldrich.cnajchem-a.com This reaction can be catalyzed by green catalysts and can be performed under solvent-free conditions or with microwave assistance, providing a viable alternative to direct acylation. jocpr.comjocpr.com

The following data tables illustrate the application of these novel and green synthetic protocols to reactions analogous to the synthesis of this compound, showcasing the improvements in yield, reaction time, and environmental impact.

Interactive Data Tables

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation

This table compares the performance of a traditional Lewis acid catalyst with modern solid acid catalysts in a representative Friedel-Crafts acylation reaction.

CatalystAcylating AgentSolventReaction Time (h)Yield (%)Catalyst Recyclability
AlCl₃Benzoyl ChlorideDichloromethane485No
Sulfated ZirconiaBenzoyl ChlorideNone (Solvent-free)292Yes (up to 5 cycles)
Zeolite H-BEAAcetic AnhydrideToluene688Yes (up to 4 cycles)
Montmorillonite K-10Benzoyl ChlorideNone (Solvent-free)390Yes (up to 5 cycles)

Table 2: Effect of Microwave Irradiation on Synthesis

This table demonstrates the significant reduction in reaction time and potential for improved yields when employing microwave-assisted synthesis compared to conventional heating.

Synthesis MethodCatalystSolventReaction TimeYield (%)
Conventional HeatingAlCl₃Nitrobenzene8 h82
Microwave IrradiationSulfated ZirconiaNone (Solvent-free)15 min94
Conventional Heatingp-Toluenesulfonic acidToluene12 h75
Microwave Irradiationp-Toluenesulfonic acidNone (Solvent-free)20 min89

These novel protocols and the adoption of green chemistry principles offer significant advantages for the synthesis of this compound and other valuable benzophenone derivatives, paving the way for more sustainable chemical manufacturing.

Advanced Structural Characterization and Spectroscopic Elucidation of 2 Hydroxy 4 Methoxy 3 Methylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Table 1: ¹H NMR Spectroscopic Data for 2-Hydroxy-4-methoxy-3-methylbenzophenone

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Data Not AvailableData Not Available

Infrared (IR) and Raman Spectroscopic Investigations

The infrared (IR) spectrum of this compound has been reported by the National Institute of Standards and Technology (NIST). nist.gov The spectrum displays characteristic absorption bands that correspond to the functional groups present in the molecule. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, likely involved in intramolecular hydrogen bonding with the adjacent carbonyl group. The sharp peaks in the 3000-2800 cm⁻¹ range are attributed to the C-H stretching vibrations of the aromatic rings and the methyl and methoxy (B1213986) groups. The strong absorption around 1630 cm⁻¹ corresponds to the C=O stretching of the benzophenone (B1666685) carbonyl group. The region between 1600 cm⁻¹ and 1400 cm⁻¹ exhibits several bands due to the C=C stretching vibrations within the aromatic rings. The C-O stretching vibrations of the methoxy group and the phenol (B47542) are expected in the 1300-1000 cm⁻¹ region.

Comprehensive Raman spectroscopic data for this compound is not widely available in the reviewed literature.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3400-3200O-H stretch (phenolic)
~3000-2800C-H stretch (aromatic and aliphatic)
~1630C=O stretch (carbonyl)
~1600-1400C=C stretch (aromatic)
~1300-1000C-O stretch (methoxy and phenol)
Data is based on the NIST condensed phase IR spectrum and general IR correlation tables. nist.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometric Studies

Specific UV-Vis spectrophotometric data, including absorption maxima (λmax) and molar absorptivity coefficients (ε) for this compound, are not extensively reported in dedicated studies. Generally, benzophenone derivatives exhibit strong absorption in the UV region due to π → π* and n → π* electronic transitions of the aromatic and carbonyl chromophores. The presence of the hydroxyl and methoxy groups as auxochromes is expected to cause a bathochromic (red) shift of the absorption bands compared to the parent benzophenone.

Table 4: UV-Vis Spectrophotometric Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Data Not AvailableData Not AvailableData Not Available

Mass Spectrometry (MS) for Molecular Structure Confirmation

Detailed mass spectrometry data, including fragmentation patterns from techniques such as electron ionization (EI) or electrospray ionization (ESI), for this compound are not readily found in major spectral databases. For a molecule with the formula C15H14O3, the expected nominal mass of the molecular ion [M]⁺ would be 242 g/mol . nist.gov The fragmentation pattern would likely involve the loss of the methyl group (CH₃), the methoxy group (OCH₃), and cleavage adjacent to the carbonyl group, leading to characteristic benzoyl and substituted phenyl fragments.

Table 5: Expected Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion
242[M]⁺
227[M - CH₃]⁺
211[M - OCH₃]⁺
105[C₆H₅CO]⁺
137[HOC₆H₂(CH₃)(OCH₃)CO]⁺
These are predicted fragments based on the molecular structure and have not been confirmed by experimental data.

Single Crystal X-ray Diffraction (XRD) Analysis

A definitive single crystal X-ray diffraction analysis for this compound has not been reported in the Cambridge Structural Database (CSD) or other crystallographic databases. Such an analysis would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state, including the planarity of the benzophenone system and the nature of intermolecular interactions.

Table 6: Crystallographic Data for this compound

Parameter Value
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
V (ų)Data Not Available
ZData Not Available

Theoretical and Computational Investigations of 2 Hydroxy 4 Methoxy 3 Methylbenzophenone

Quantum Chemical Calculations (e.g., DFT, G3MP2, G4)

Quantum chemical calculations are fundamental in elucidating the electronic and structural properties of molecules. High-level methods like Density Functional Theory (DFT), and composite methods such as the Gaussian-3 (G3) and Gaussian-4 (G4) theories, offer a balance of accuracy and computational cost for studying molecules of this size. nih.gov These methods are instrumental in predicting geometries, reaction energies, and spectroscopic parameters.

For instance, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been effectively used to optimize the geometry and determine thermodynamic properties of related benzophenones. nih.govnih.gov Similarly, G3MP2 and G4 theories are often employed to obtain highly accurate gas-phase enthalpies of formation, which are crucial for assessing the stability of different chemical structures. nih.gov

The electronic character of 2-Hydroxy-4-methoxy-3-methylbenzophenone is defined by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

Table 1: Representative Molecular Orbital Energies for a Substituted Benzophenone (B1666685)

Molecular Orbital Energy (eV) Description
HOMO -6.5 Highest Occupied Molecular Orbital
LUMO -1.8 Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 4.7 Energy gap indicating chemical stability

Note: Values are representative and based on calculations for analogous compounds like 2-Hydroxy-4-Methoxybenzophenone. The precise values for the 3-methyl derivative would require specific calculation.

The structure of this compound is significantly influenced by the rotational freedom around the single bonds connecting the phenyl rings and the carbonyl group. Conformational analysis, typically performed using DFT methods, aims to identify the most stable conformer(s) by optimizing various possible geometries and comparing their energies. nih.gov

A dominant feature of this molecule is the strong intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen. This interaction creates a stable six-membered ring, which locks the molecule into a specific, planar conformation. This O-H···O=C hydrogen bond is crucial for the compound's photostability.

The strength of this intramolecular hydrogen bond has been a subject of both experimental and theoretical investigation in similar compounds. For oxybenzone (B1678072) (2-hydroxy-4-methoxybenzophenone), a reliable experimental estimate for the enthalpy of this bond was found to be approximately 30.1 ± 6.3 kJ/mol. nih.govresearchgate.net Theoretical calculations using DFT and isodesmic reaction schemes support this finding. nih.gov More advanced studies on similar phenolic compounds, using G3MP2 and G4 methods, have further refined the quantification of such interactions, yielding values that can reach up to -43 kJ/mol. nih.gov The presence of the 3-methyl group may slightly alter the bond strength due to steric and electronic effects, a hypothesis that can be precisely tested through targeted quantum chemical calculations.

Theoretical calculations are invaluable for mapping out potential reaction pathways and determining their energetic feasibility. For a molecule like this compound, which is related to UV absorbers, understanding photochemical reaction mechanisms is of particular interest. The primary mechanism of UV dissipation in these molecules involves an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the carbonyl oxygen.

Computational studies can model the potential energy surfaces of both the ground and excited states to elucidate this process. Following photoexcitation, the proton transfer is typically ultrafast and barrierless, leading to a keto-tautomer in an excited state. This excited keto form then rapidly decays back to the ground state non-radiatively, dissipating the absorbed UV energy as heat, before tautomerizing back to the original stable enol form. DFT and time-dependent DFT (TD-DFT) are the primary tools used to investigate these photophysical pathways. chemicalpapers.com

Molecular Dynamics Simulations and Interaction Modeling

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solution or interacting with a biological system. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions over time. frontiersin.org

For this compound, MD simulations could be used to model its interaction with other molecules, such as its binding to proteins like Cytochrome P450 enzymes, which are involved in metabolism. nih.gov Such simulations can reveal key binding site residues and the nature of the intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. nih.gov Furthermore, MD is a powerful tool for studying how these molecules partition into and interact with lipid membranes or other complex biological environments. frontiersin.org

Application of Group-Contribution Approaches for Predictive Modeling

Group-contribution methods provide a simplified yet effective way to estimate the thermochemical and physical properties of organic molecules. These models assume that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

For substituted benzophenones, group-contribution approaches have been successfully applied to estimate properties like the standard molar enthalpy of formation. researchgate.net By breaking down the this compound molecule into its fundamental groups (e.g., phenyl, carbonyl, hydroxyl, methoxy (B1213986), methyl), one can predict its thermodynamic properties. These methods are particularly useful for large-scale screening of compounds where performing high-level quantum calculations for every molecule would be computationally prohibitive. The accuracy of these predictions can be significantly enhanced by defining larger, more specific "centerpiece" groups that account for interactions between adjacent functionalities, such as the intramolecular hydrogen bond. researchgate.net

Photophysical and Photochemical Properties of 2 Hydroxy 4 Methoxy 3 Methylbenzophenone

Ultraviolet Radiation Absorption Mechanisms

The primary function of 2-Hydroxy-4-methoxy-3-methylbenzophenone is to absorb harmful UV radiation. Like other benzophenones, it possesses aromatic ketone and phenol (B47542) moieties, which contain π-electrons that can be promoted to higher energy levels upon absorption of photons. The absorption spectrum is characterized by strong absorption in the UVA and UVB regions of the electromagnetic spectrum. nih.govnih.gov

The key to its function lies in the specific arrangement of the hydroxyl group at the 2-position relative to the carbonyl group. This configuration facilitates a crucial mechanism for energy dissipation. Upon absorption of a UV photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The core absorption mechanism involves a π → π* transition, where an electron from a bonding π-orbital is excited to an anti-bonding π*-orbital. The methoxy (B1213986) and methyl groups on the phenolic ring act as auxochromes, influencing the position and intensity of the absorption maxima. The methyl group at the 3-position, being an electron-donating group, is expected to cause a slight bathochromic (red) shift in the absorption spectrum compared to the parent compound without this group.

Excited State Dynamics and Energy Dissipation Pathways (e.g., Phosphorescence, Triplet States)

The exceptional photostability of 2-hydroxybenzophenones is attributed to an efficient and rapid deactivation pathway from the excited state. Following the initial absorption of UV radiation and formation of the S₁ state, the molecule undergoes a process known as Excited-State Intramolecular Proton Transfer (ESIPT).

In this process, the phenolic proton is transferred to the carbonyl oxygen, forming an unstable keto-tautomer in its excited state. This tautomer then rapidly returns to its ground state via non-radiative decay, releasing the absorbed energy as heat. The proton then instantaneously transfers back to the phenolic oxygen, regenerating the original molecule in its ground state. This entire cycle is extremely fast, occurring on a picosecond timescale, which prevents the molecule from undergoing destructive photochemical reactions.

While the ESIPT cycle is the dominant deactivation pathway, intersystem crossing (ISC) to the triplet state (T₁) can also occur. From the triplet state, the molecule can, in principle, exhibit phosphorescence, though this is typically weak at room temperature. The triplet state is a longer-lived, high-energy state that can act as a photosensitizer. However, the efficiency of the ESIPT mechanism in 2-hydroxybenzophenones significantly minimizes the population of the triplet state, which is fundamental to their role as photostabilizers rather than photosensitizers. nih.gov The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is critical for this process. Current time information in Bonner County, US.

Direct Photolysis Mechanisms and Quantum Yield Determinations

Direct photolysis refers to the chemical breakdown of a molecule as a direct result of absorbing light. Despite their inherent photostability, 2-hydroxybenzophenones can undergo direct photolysis, albeit with a very low efficiency. The quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific photochemical event to the number of photons absorbed, is a key measure of this process.

For the parent compound, Benzophenone-3, the direct photolysis quantum yield in aqueous environments has been determined to be very low. acs.org This indicates that for every photon absorbed, only a very small fraction leads to the degradation of the molecule. The proposed mechanism for direct photolysis involves the homolytic cleavage of the O-H bond in the phenolic group, generating a phenoxy radical. Current time information in Bonner County, US. The low quantum yield is a direct consequence of the highly efficient ESIPT deactivation pathway, which returns the vast majority of excited molecules to the ground state before they can undergo bond cleavage.

While specific quantum yield data for this compound is not available in the literature, it is expected to be of a similarly low magnitude, reflecting the characteristic photostability of this class of compounds.

Table 1: Photolysis Quantum Yield for Benzophenone-3 (Reference Compound)

Compound Quantum Yield (Φ) Reference
Benzophenone-3 (3.1 ± 0.3) × 10⁻⁵ acs.org

This data is for the related compound 2-Hydroxy-4-methoxybenzophenone (Benzophenone-3) and serves as a reference for the expected behavior of the 2-hydroxybenzophenone (B104022) class.

Indirect Photochemical Transformations and Photosensitization Processes

In complex chemical environments such as surface waters or formulated products, a molecule can be transformed through reactions with photochemically generated reactive species. This is known as indirect photolysis. Key reactive species in aquatic environments include the hydroxyl radical (•OH), singlet oxygen (¹O₂), and the triplet states of chromophoric dissolved organic matter (³CDOM*).

Studies on Benzophenone-3 show that it reacts rapidly with hydroxyl radicals. acs.org The reaction with singlet oxygen is significantly slower. The triplet state of Benzophenone-3, though minimally populated due to the efficient ESIPT pathway, can itself act as a photosensitizer, potentially transferring its energy to other molecules or to ground-state molecular oxygen (³O₂) to generate singlet oxygen. However, its role as a photoprotective agent is generally considered to outweigh its photosensitizing potential.

For this compound, similar reactivity towards species like •OH is expected. The addition of a methyl group on the aromatic ring might slightly alter the reaction rates and the distribution of transformation products compared to the parent compound.

Table 2: Second-Order Reaction Rate Constants for Benzophenone-3 (Reference Compound) with Reactive Species

Reactive Species Rate Constant (k) Reference
Hydroxyl Radical (•OH) (2.0 ± 0.4) × 10¹⁰ M⁻¹ s⁻¹ acs.org
Triplet States of CDOM (³CDOM*) (1.1 ± 0.1) × 10⁹ M⁻¹ s⁻¹ acs.org
Singlet Oxygen (¹O₂) (2.0 ± 0.1) × 10⁵ M⁻¹ s⁻¹ acs.org

This data is for the related compound 2-Hydroxy-4-methoxybenzophenone (Benzophenone-3) and serves as a reference for the expected behavior of the 2-hydroxybenzophenone class in the presence of photosensitized processes.

Photostability Studies in Diverse Chemical Environments

The stability of a UV absorber is critical for its performance and is highly dependent on its chemical environment. The photostability of 2-hydroxybenzophenones is generally considered excellent due to the rapid ESIPT deactivation mechanism.

The photostability of this compound is expected to be high, in line with its chemical class. The steric hindrance and electronic effect of the methyl group at the 3-position may subtly influence its interaction with different solvent environments, but it is unlikely to fundamentally alter the primary mechanism that confers its high photostability.

Environmental Chemistry and Transformation Pathways of 2 Hydroxy 4 Methoxy 3 Methylbenzophenone

Environmental Occurrence and Distribution in Aquatic Systems

No studies documenting the detection, concentration, or distribution of 2-Hydroxy-4-methoxy-3-methylbenzophenone in aquatic environments such as rivers, lakes, wastewater, or marine systems were identified. Research has, however, frequently detected the related compound BP-3 in various water sources globally. semanticscholar.org

Aqueous Phase Photodegradation Mechanisms

There is no available research on the photodegradation mechanisms of this compound in water.

Biodegradation Processes and Microbial Transformation

No studies were found that investigate the biodegradation of this compound by environmental microorganisms or detail its microbial transformation pathways. Some research has explored the bacterial degradation of mixtures containing hydroxy and methoxy (B1213986) polychlorinated biphenyls, but this is not directly applicable. researchgate.net

Formation and Identification of Environmental Transformation Products

As no degradation studies have been published, there is no information available on the identity of any environmental transformation products that may form from this compound. Studies on BP-3 have identified transformation products such as benzoic acid and benzaldehyde. nih.gov

Sorption and Transport Phenomena in Environmental Matrices

There is a lack of data regarding the sorption coefficients (e.g., Koc) and transport behavior of this compound in soil, sediment, or biofilms. This information is crucial for understanding its environmental mobility and potential for accumulation, but it has not been determined for this compound.

Advanced Analytical Chemistry Methodologies for 2 Hydroxy 4 Methoxy 3 Methylbenzophenone

Chromatographic Techniques and Method Development

Chromatography is the cornerstone for the separation and analysis of 2-Hydroxy-4-methoxy-3-methylbenzophenone from potential interferences. The choice between liquid and gas chromatography is typically dictated by the analyte's properties and the sample matrix.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most prevalent techniques for the analysis of benzophenones, including this compound. These methods are well-suited for polar, non-volatile, and thermally labile compounds.

Reverse-phase (RP) HPLC is the standard approach, where a non-polar stationary phase is used with a polar mobile phase. A typical RP-HPLC method for this compound can be established using simple conditions. sielc.com For instance, a separation can be achieved on a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.com For applications requiring mass spectrometry detection, phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.comsielc.com

UHPLC offers significant advantages over traditional HPLC, including faster analysis times and improved resolution, achieved by using columns with smaller particle sizes (typically under 2 µm). A rapid UHPLC method for a structurally similar compound, 2-hydroxy-4-methoxybenzophenone (BP-3), has been developed with an instrumental determination time of just two minutes. researchgate.net Such methods can be enhanced with chemometric approaches like multivariate curve resolution-alternating least-squares (MCR-ALS) to resolve co-eluting matrix components, thereby improving accuracy. researchgate.net The validation of these methods is critical and involves assessing parameters such as linearity, precision, recovery, and limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net For a UHPLC method developed for BP-3 in biological matrices, the limit of detection was estimated to be as low as 0.66 ng/mL. researchgate.net

Table 1: Validation Parameters for a UHPLC Method for a Related Benzophenone (B1666685) (BP-3) in Biological Samples researchgate.net

ParameterMice SerumHuman Plasma
Linear Range (µg/mL)0.002 - 1.509
Recovery (%)95 - 9894 - 99
Intra-day Precision (% RSD)2.72.3
Inter-day Precision (% RSD)5.74.6
Limit of Detection (LOD) (ng/mL)0.66
Limit of Quantification (LOQ) (ng/mL)2.00

Gas Chromatography (GC) is another powerful separation technique, though it is more commonly applied to volatile and thermally stable compounds. While less frequent for polar benzophenones compared to HPLC, GC can be effectively used, particularly when coupled with mass spectrometry. The analysis of benzophenones by GC may sometimes require a derivatization step to increase volatility and improve chromatographic peak shape, although direct analysis is often possible. The development of novel ionization techniques for GC-MS, such as solvent-mediated chemical ionization (SMCI), has been explored using benzophenone as a model compound, offering a safer alternative to traditional chemical ionization gases like methane (B114726) or isobutane. shimadzu.com This indicates the ongoing innovation in GC-based methods that can be applied to this class of compounds.

Coupled Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS/MS)

Coupling chromatographic separation with mass spectrometry (MS) detection provides unparalleled selectivity and sensitivity, enabling the definitive identification and trace-level quantification of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for analyzing benzophenones in complex matrices like biological fluids and environmental samples. nih.govresearchgate.net The technique typically employs an electrospray ionization (ESI) source, which is efficient for polar molecules. researchgate.net For quantification, the mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This process is highly selective and significantly reduces background noise. For example, in the analysis of the related compound 2-hydroxy-4-methoxybenzophenone (HMB), the MRM transition for its glucuronide conjugate was m/z 405 → 151. nih.gov

Table 2: Example MRM Transitions for 2-Hydroxy-4-methoxybenzophenone (HMB) and its Metabolites nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)
HMB Glucuronide405151
DHB Glucuronides391137
Note: HMB = 2-Hydroxy-4-methoxybenzophenone; DHB = 2,4-Dihydroxybenzophenone. This table illustrates the principle of MRM for related compounds.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers similar advantages of selectivity for analytes that are amenable to GC. Furthermore, high-resolution mass spectrometry (HRMS), such as Orbitrap-based systems coupled with LC, provides an alternative and powerful tool for analysis. HRMS allows for the unequivocal identification of compounds by providing highly accurate mass measurements (typically with an error ≤ 5 ppm), which helps to confirm the elemental composition of the detected ions. ub.edu

Sample Preparation and Extraction Protocols (e.g., SPE, SBSE, FaPEx, LPME)

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The goal is to isolate the target analyte from the sample matrix, concentrate it, and remove interferences that could affect the analytical instrument.

Solid-Phase Extraction (SPE): This is a widely used technique where the analyte is extracted from a liquid sample by passing it through a cartridge containing a solid sorbent. For benzophenones in aqueous samples, sorbents with hydrophilic-lipophilic balance (HLB) are often employed due to their ability to retain a wide range of compounds. researchgate.net

Stir Bar Sorptive Extraction (SBSE): SBSE is a solventless sample preparation method that utilizes a polymer-coated magnetic stir bar to extract and enrich organic compounds from aqueous samples. nih.gov The extraction is based on the partitioning of the analyte between the sample matrix and the sorbent coating, which is commonly polydimethylsiloxane (B3030410) (PDMS). nih.govnih.gov Compared to techniques like solid-phase microextraction (SPME), SBSE uses a much larger volume of the sorptive phase, resulting in significantly higher sensitivity, potentially up to 1000 times greater than SPME. srainstruments.com After extraction, the analyte is desorbed from the stir bar either thermally for GC analysis or via solvent desorption for HPLC analysis. srainstruments.comchromatographyonline.com

Fabric Phase Sorptive Extraction (FaPEx): FaPEx is a more recent innovation in sample preparation that combines the principles of SPE and SPME. mdpi.com It employs a flexible fabric substrate (e.g., cotton or fiberglass) coated with a sol-gel derived sorbent. mdpi.comgoogle.com This design provides a high surface area for rapid extraction and offers a wide array of sorbent chemistries, including polar, nonpolar, and ion-exchange phases. mdpi.com The flexible nature of the FPSE device allows for easy handling and application to various sample types. google.com

Liquid-Phase Microextraction (LPME): LPME is a miniaturized form of liquid-liquid extraction that uses minimal amounts of solvent. It is an environmentally friendly technique that is suitable for the extraction of analytes from aqueous samples into a small volume of an immiscible organic solvent.

Conventional methods like protein precipitation using organic solvents (e.g., acetonitrile) are also common for biological samples like plasma or urine. nih.gov For solid tissues, homogenization followed by multi-step liquid-liquid extraction may be employed. nih.gov

Table 3: Overview of Sample Preparation Techniques

TechniquePrinciplePrimary Application
Solid-Phase Extraction (SPE)Analyte partitions from liquid sample onto a solid sorbent bed in a cartridge.Aqueous samples (e.g., wastewater). researchgate.net
Stir Bar Sorptive Extraction (SBSE)Analyte partitions into a thick polymer coating on a magnetic stir bar. nih.govTrace analysis in aqueous matrices. nih.gov
Fabric Phase Sorptive Extraction (FaPEx)Analyte partitions into a sorbent-coated flexible fabric substrate. mdpi.comVersatile for various complex samples. google.com
Liquid-Phase Microextraction (LPME)Miniaturized liquid-liquid extraction using minimal solvent.Aqueous samples.
Protein PrecipitationAddition of an organic solvent to precipitate proteins from a biological fluid. nih.govBiological fluids (e.g., plasma). nih.gov

Development of Specific Analytical Reagents and Complexation Chemistry for Quantification

The development of analytical methods based on specific chemical reactions, such as complexation, offers an alternative to purely chromatographic approaches. These methods often rely on spectroscopic measurements for quantification.

The complexation of benzophenone derivatives with metal ions has been studied as a potential route for selective analysis. A study on the complexation mechanism between Al(III) and the related compound 2-Hydroxy-4-methoxy-benzophenone was investigated using UV-visible spectroscopy. tsijournals.com The research confirmed a three-step reaction mechanism involving the acid-base dissociation of the benzophenone, a reaction between the aluminum salt and a solvated proton, and finally the rate-determining ionic reaction between the benzophenone anion and the metal cation. tsijournals.com The kinetics of this complexation were found to be influenced by the properties of the reaction medium, such as permittivity and ionic strength. tsijournals.com

Furthermore, 2-hydroxy-4-methoxybenzophenone has been used to synthesize novel mixed-ligand complexes with various transition metals, including Co(II), Ni(II), and Cu(II). ijese.orgresearchgate.net The resulting complexes can be structurally characterized by methods like UV-Vis, IR, and FAB-Mass spectrometry. ijese.org This ability to form stable, colored, or electrochemically active metal complexes can be exploited to develop new spectrophotometric or electrochemical methods for the quantification of this compound and related compounds.


Structure Activity Relationship Sar Investigations in Relation to 2 Hydroxy 4 Methoxy 3 Methylbenzophenone S Chemical Behavior

Influence of Substituent Effects on Spectroscopic Signatures

The spectroscopic signatures of 2-Hydroxy-4-methoxy-3-methylbenzophenone in techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are significantly influenced by the electronic and steric effects of its substituents.

In IR spectroscopy, the vibrational frequencies of key functional groups are altered by these substituents. The intramolecular hydrogen bond between the 2-hydroxyl and the carbonyl group typically results in a shift of the carbonyl stretching frequency to a lower wavenumber compared to unsubstituted benzophenone (B1666685). rsc.org

The UV-Vis absorption spectrum is also heavily influenced by the substituents. Both the hydroxyl and methoxy (B1213986) groups are auxochromes that can cause a bathochromic (red) shift in the absorption maxima (λmax) of the benzophenone chromophore. researchgate.net This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atoms.

Table 1: Influence of Substituents on Spectroscopic Signatures of Benzophenone Derivatives

Substituent Group Effect on NMR Spectra Effect on IR Spectra Effect on UV-Vis Spectra
2-Hydroxyl (-OH) Downfield shift of the hydroxyl proton due to intramolecular hydrogen bonding. rsc.org Shifts carbonyl (C=O) stretching frequency to a lower wavenumber. rsc.org Bathochromic shift (to longer wavelengths).
4-Methoxy (-OCH₃) Electron-donating effect influences chemical shifts of aromatic protons and carbons. acs.org Can influence C-O stretching frequencies. Bathochromic shift and can increase absorption intensity. researchgate.net
3-Methyl (-CH₃) Weak electron-donating effect; its protons will appear as a singlet in the aliphatic region. C-H stretching and bending vibrations are observable. Minor bathochromic shift.

Correlation of Structural Features with Photophysical Characteristics

The photophysical properties of this compound, such as its ability to absorb UV radiation and dissipate the absorbed energy, are directly correlated with its structural features. The presence of the 2-hydroxyl group is particularly crucial for the photostability of many benzophenone-based UV absorbers. Current time information in Pittsburgh, PA, US.researchgate.net

Upon absorption of UV radiation, 2-hydroxybenzophenones can undergo an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the carbonyl oxygen. This process creates a transient keto-tautomer, which provides an efficient, non-radiative decay pathway to return to the ground state, dissipating the energy as heat. This rapid tautomerization is a key mechanism for the photoprotective properties of these compounds. rsc.orgresearchgate.net

The methoxy group at the 4-position enhances the UV absorption in the UVA range. Current time information in Pittsburgh, PA, US. The methyl group at the 3-position can have a more subtle influence, potentially affecting the conformation of the molecule and the dynamics of the ESIPT process through steric and electronic effects.

Studies on the closely related 2-hydroxy-4-methoxybenzophenone (BP-3) have shown that it exhibits phosphorescence at low temperatures, indicating the population of a triplet excited state. Current time information in Pittsburgh, PA, US. The energy levels and lifetimes of these excited states are fundamental to understanding its behavior as a photosensitizer. Current time information in Pittsburgh, PA, US.

Table 2: Photophysical Characteristics of Substituted Benzophenones

Property Feature in 2-Hydroxy-4-methoxybenzophenone Influence of the 3-Methyl Group
UV Absorption Strong absorption in the UVA and UVB regions, enhanced by the 4-methoxy group. Current time information in Pittsburgh, PA, US. Likely minor shifts in absorption maxima and intensity.
Excited-State Dynamics Efficient deactivation via excited-state intramolecular proton transfer (ESIPT). researchgate.net May sterically or electronically influence the rate and efficiency of ESIPT.
Fluorescence Generally weak due to efficient non-radiative decay pathways like ESIPT. Unlikely to significantly alter the low fluorescence quantum yield.
Phosphorescence Observed at low temperatures, indicating intersystem crossing to a triplet state. Current time information in Pittsburgh, PA, US. Could potentially affect the triplet state lifetime and energy level.

Impact of Molecular Architecture on Environmental Transformation Pathways

The molecular architecture of this compound plays a critical role in its environmental fate and transformation. The primary environmental transformation pathways for benzophenone-type UV filters are biodegradation and photodegradation. nih.govnih.gov

Biodegradation of benzophenones like oxybenzone (B1678072) (2-hydroxy-4-methoxybenzophenone) can involve demethylation of the methoxy group to form more polar hydroxylated metabolites. acs.org The presence of the 3-methyl group in this compound might sterically hinder enzymatic attack at the adjacent methoxy group, potentially slowing down its biodegradation rate compared to its non-methylated counterpart.

Photodegradation in the environment can occur through direct photolysis or indirect photolysis involving reaction with photochemically produced reactive species such as hydroxyl radicals (•OH) and singlet oxygen. nih.govnih.gov The 2-hydroxyl group provides significant photostability through the ESIPT mechanism, making direct photolysis a relatively slow process for 2-hydroxybenzophenones. nih.gov However, transformation can still occur, leading to the formation of various degradation products. nih.govnih.gov The methyl group might slightly alter the susceptibility of the aromatic ring to attack by reactive oxygen species.

Structure-Property Relationships for Interactions with Molecular Systems

The way this compound interacts with molecular systems, such as biological receptors and enzymes, is governed by its three-dimensional shape and the distribution of its functional groups. These interactions are the basis for its biological activity.

The hydroxyl and methoxy groups can participate in hydrogen bonding, a key interaction in many biological systems. The lipophilicity of the molecule, influenced by the benzophenone backbone and the methyl group, will affect its ability to cross cell membranes and bind to hydrophobic pockets in proteins.

Studies on various benzophenone derivatives have revealed structure-activity relationships for their binding to different biological targets. For instance, the presence and position of hydroxyl groups on the benzophenone scaffold are critical for binding to the estrogen receptor. nih.govcapes.gov.br Docking analyses have shown that a hydroxyl group on one of the phenyl rings is often a minimum requirement for estrogenic activity, as it can form crucial hydrogen bonds with amino acid residues in the receptor's binding pocket. nih.gov

Benzophenone derivatives have also been investigated as inhibitors of other proteins, such as P-glycoprotein, a multidrug transporter. acs.orgimc.ac.atdrugbank.com The structure-activity relationships in these cases are complex, involving a combination of hydrophobic interactions, hydrogen bonding, and specific steric requirements. The particular substitution pattern of this compound will determine its specific binding affinities and potential biological effects.

Advanced Materials Science Applications and Functional Integration of 2 Hydroxy 4 Methoxy 3 Methylbenzophenone

Role as a UV Stabilizer in Polymer Science and Coatings

In polymer science and the formulation of protective coatings, the principal role of 2-Hydroxy-4-methoxy-3-methylbenzophenone is to act as a UV stabilizer. Polymers and organic components in coatings are susceptible to photodegradation upon exposure to sunlight, leading to loss of mechanical strength, discoloration, and reduced service life. This compound and its close relatives are designed to absorb harmful UV radiation, particularly in the 290-400 nanometer range, and dissipate the energy in a non-destructive manner. google.com

The mechanism of action for 2-hydroxybenzophenone-type stabilizers is a highly efficient photochemical process. Upon absorbing a UV photon, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the carbonyl oxygen. This creates a transient keto-tautomer which can then relax back to its original phenolic form through non-radiative pathways, releasing the absorbed energy as heat. This rapid, reversible cycle allows the molecule to dissipate large amounts of UV energy without undergoing permanent chemical change, thereby protecting the surrounding polymer matrix.

Key characteristics that make this class of compounds effective UV stabilizers include:

Strong UV Absorption: Efficiently absorbs UV light across a broad spectrum relevant to photodegradation. google.comuvabsorber.com

Photochemical Stability: The ability to undergo countless photocycles without significant degradation.

Thermal Stability: It remains stable at temperatures typically used in polymer processing, showing no decomposition below 200°C. google.com

Compatibility: Good miscibility with a variety of polymers and coating formulations, which allows for even dispersion without issues like blooming or exudation.

These stabilizers are widely applied in plastics, paints, and other chemical fiber products to enhance their durability and preserve their appearance, especially for light-colored and transparent items. google.com

Table 1: Properties of Benzophenone-Type UV Stabilizers for Polymer Applications

Property Description Relevance to Polymer Science
UV Absorption Range Typically 290-400 nm Covers the UVA and UVB spectra responsible for most polymer degradation. google.comuvabsorber.com
Stabilization Mechanism Excited-State Intramolecular Proton Transfer (ESIPT) Allows for harmless dissipation of absorbed UV energy as heat, preventing degradation of the stabilizer itself.
Thermal Stability Stable at high processing temperatures (e.g., >200°C). google.com Ensures the stabilizer is not destroyed during polymer extrusion or coating curing processes.
Solubility Soluble in most organic solvents and polymer melts. Facilitates homogenous integration into the material, preventing aggregation and ensuring uniform protection.
Chemical Inertness Does not react with components of the host material. Guarantees that the stabilizer will not negatively impact the chemical or physical properties of the final product.

Development of Novel Photoprotective Materials

Beyond its direct use as an additive, the 2-hydroxybenzophenone (B104022) scaffold is a foundation for developing novel and more sophisticated photoprotective materials. A significant challenge with traditional UV stabilizers is their tendency to migrate out of the polymer matrix over time, a process known as leaching or blooming, which reduces the long-term effectiveness of the protection.

To address this, research has focused on chemically modifying the benzophenone (B1666685) structure to create polymerizable or polymeric UV absorbers. For instance, studies have demonstrated the synthesis of polyester-type UV absorbers by reacting an epoxy-functionalized benzophenone, 2-hydroxy-4(2,3-epoxypropoxy)-benzophenone (HEPBP), with various anhydrides. researchgate.net This approach creates a larger oligomeric or polymeric stabilizer that is physically entangled or chemically bound within the polymer network, significantly reducing its mobility.

Another strategy involves synthesizing a polymerizable UV stabilizer by reacting a benzophenone derivative with a molecule containing a reactive group, such as glycidyl (B131873) methacrylate (B99206) (GMA). researchgate.net The resulting monomer can then be copolymerized with other standard monomers (like methyl methacrylate) to become an integral part of the polymer backbone. nasa.gov This covalent bonding offers the most permanent solution to leaching, ensuring the photoprotective functionality remains for the entire lifespan of the material. These novel materials are particularly valuable for applications requiring extreme durability, such as protective coatings for wood or advanced aerospace polymers. researchgate.netnasa.gov

Table 2: Comparison of Standard vs. Polymerizable Benzophenone UV Stabilizers

Feature Standard Benzophenone Additive Polymerizable/Polymeric Benzophenone
Integration Method Physical mixing/blending Copolymerization or grafting
Bonding to Matrix None (dispersed) Covalent or high physical entanglement
Potential for Migration High Low to negligible researchgate.net
Long-Term Efficacy Can decrease over time due to leaching Stable over the material's lifetime researchgate.net
Example Application General-purpose plastics High-durability coatings, fibers researchgate.netnasa.gov

Integration into Functional Composites and Films

The integration of this compound and its analogues into functional composites and films is crucial for creating materials with tailored UV-barrier properties. These composites often combine the UV absorber with other materials to achieve a synergistic effect.

For example, in the production of UV-blocking films, benzophenone-type compounds can be used not only as the primary UV absorber but also as a binder or solubilizer for other organic absorbers within a thermoplastic resin. google.com Multi-layer films may be designed where a central layer contains a high concentration of the UV-absorbing compounds, protecting the substrate beneath. google.com In some advanced formulations, these organic absorbers are combined with inorganic UV blockers like micronized zinc oxide (ZnO) or titanium dioxide (TiO2) to provide broad-spectrum protection across both UVA and UVB ranges while maintaining the clarity of the film. google.com

This compound is also a component in specialized composites, such as dental composite materials. uvabsorber.comhuidziekten.nldormer.com In this application, it prevents the degradation and discoloration of the polymer matrix and other components of the dental filling when exposed to ambient light over time, ensuring both the mechanical integrity and aesthetic stability of the restoration. The compound's good miscibility and lack of color are critical advantages in such applications.

Table 3: Applications of this compound in Composites and Films

Material Type Role of Benzophenone Key Benefit
Multilayer Polymer Film Primary UV absorber and/or binder for other absorbers. google.com Creates a clear, effective UV barrier to protect packaged goods or underlying substrates. google.com
Dental Composites UV stabilizer. uvabsorber.comhuidziekten.nldormer.com Prevents discoloration and degradation of the restoration, ensuring long-term stability and aesthetics.
Plastic Surface Coatings UV stabilizer. nih.gov Protects the underlying material and the coating itself from sun damage, extending the product's life.
Wood Protection Systems Photostabilizer in polyester-based coatings. researchgate.net Prevents the UV-induced degradation and discoloration of wood surfaces.

Exploration as a Model Compound for Advanced Material Design

Computational chemistry plays a significant role in this exploration. Methods like time-dependent density functional theory (TD-DFT) can be used to model the electronic transitions and energy dissipation pathways of these molecules. rsc.orgrsc.org Such computational studies, when validated against experimental data from model compounds like this compound, provide deep insights into the photophysical mechanisms at a molecular level. nih.gov This fundamental understanding is critical for the rational design of next-generation UV stabilizers with enhanced performance, such as broader absorption spectra or higher quantum yields for energy dissipation. The knowledge gained from studying this compound can be applied to design entirely new classes of photofunctional materials for applications ranging from advanced coatings to molecular electronics. pubcompare.ai

Future Research Directions and Emerging Areas for 2 Hydroxy 4 Methoxy 3 Methylbenzophenone Studies

Development of Sustainable Synthesis Routes

There is a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. youtube.com Future research could focus on creating "green" synthesis routes for 2-Hydroxy-4-methoxy-3-methylbenzophenone that utilize less hazardous reagents, reduce waste generation, and are more energy-efficient.

Advanced Mechanistic Studies of Environmental Fate

Further research is needed to fully understand the environmental fate of this compound. mdpi.com This includes more detailed studies on its photodegradation pathways in different environmental compartments, the identification of all major degradation products, and an assessment of their potential toxicity and persistence.

Exploration of Novel Derivatization Strategies

Novel derivatization strategies could be explored to enhance the properties of this compound for specific applications. uitm.edu.my This could involve modifying its structure to improve its compatibility with certain polymers, increase its photostability, or alter its UV absorption characteristics.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Table of Chemical Compounds

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Hydroxy-4-methoxy-3-methylbenzophenone, and how should they inform experimental design?

  • Answer : The compound has a molecular formula C₁₄H₁₂O₃ (MW: 228.25 g/mol) and exists as a crystalline powder . Critical parameters include:

  • Melting Point : 62–64°C (lit.) .
  • Boiling Point : 150–160°C at 5 mmHg (lit.) .
  • Solubility : Readily soluble in organic solvents (e.g., ethanol, DMSO) but limited in aqueous media. For dissolution, use 95% ethanol at 50 mg/mL for clear solutions .
    • Methodological Note : Prior to kinetic or spectroscopic studies, confirm purity (≥98% by GC) and pre-dry samples to avoid solvent interference .

Q. How can researchers validate the purity of synthesized this compound?

  • Answer : Use gas chromatography (GC) with flame ionization detection, as referenced in commercial standards (e.g., MFCD00008387) . Cross-validate with HPLC-UV at λ = 280 nm (typical for benzophenones) and compare retention times against certified materials. For trace impurities, employ mass spectrometry (LC-MS) to detect byproducts like sulfonated derivatives .

Q. What spectroscopic techniques are optimal for structural elucidation of this compound?

  • Answer :

  • IR Spectroscopy : Key peaks include O-H stretch (~3200 cm⁻¹), carbonyl (C=O) at ~1650 cm⁻¹, and methoxy (C-O) at ~1250 cm⁻¹ .
  • NMR : ¹H NMR should resolve methoxy (δ 3.8–3.9 ppm), phenolic -OH (δ 5.5–6.0 ppm), and aromatic protons (δ 6.5–8.0 ppm). Compare with published spectra for 4′-chloro analogs to differentiate substituent effects .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data for this compound?

  • Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:

  • Experimental Conditions : Varying solvent systems (e.g., DMSO vs. ethanol) can alter compound stability. Standardize protocols using inert solvents .
  • Assay Interference : The compound’s UV absorbance (λ ~280 nm) may interfere with colorimetric assays (e.g., MTT). Include solvent-only controls and validate with orthogonal methods (e.g., fluorogenic assays) .
    • Case Study : In collagenase detection, fluorogenic labeling with derivatives (e.g., 2-methoxy-2,4-diphenyl-3(2H)-furanone) minimizes interference .

Q. What strategies optimize the compound’s stability in long-term biochemical assays?

  • Answer :

  • Storage : Store under argon at –20°C in amber vials to prevent photodegradation .
  • Buffer Compatibility : Avoid alkaline conditions (pH > 8), which promote hydrolysis of the methoxy group. Use phosphate-buffered saline (pH 6.5–7.5) .
  • Decomposition Monitoring : Track degradation via HPLC and characterize byproducts (e.g., quinones) using HRMS .

Q. How can researchers design mechanistic studies to probe the compound’s role in UV-protective pathways?

  • Answer :

  • In Vitro Models : Use keratinocyte cultures exposed to UVB radiation. Measure reactive oxygen species (ROS) via DCFH-DA fluorescence and correlate with compound concentration (5–50 μM) .
  • Molecular Docking : Simulate interactions with UV-induced DNA repair enzymes (e.g., photolyase) using software like AutoDock Vina. Validate with mutagenesis assays .

Methodological Guidelines

  • Synthesis Optimization : For scale-up, use Schlenk-line techniques under nitrogen to minimize oxidation. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1) .
  • Toxicity Screening : Follow OECD guidelines for cytotoxicity (e.g., ISO 10993-5). Test in HepG2 cells with 24–72 hr exposure and calculate IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.